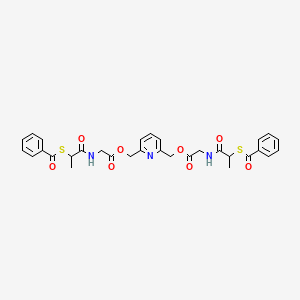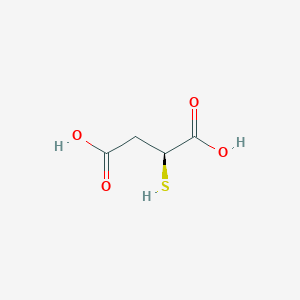
(S)-2-巯基琥珀酸
描述
Synthesis Analysis
The synthesis of (S)-2-Mercaptosuccinic acid and its derivatives has been a subject of interest due to its utility in creating functional materials. A notable method includes the use of 2-mercaptosuccinic acid-functionalized gold nanoparticles for selective recognition of certain metal ions, showcasing its applicability in environmental monitoring and materials science (Zhang et al., 2011). Additionally, the compound has been involved in the oxidation reactions facilitated by metal ions, indicating its reactivity and potential in synthetic chemistry applications (Pickering & Mcauley, 1968).
Molecular Structure Analysis
The absolute configuration of mercaptosuccinic acid has been established through stereochemical studies, which are crucial for understanding its reactivity and interactions with other molecules. For example, its stereochemistry was determined by correlating it with glyceraldehyde, confirming its configuration and facilitating further stereochemical-dependent research (Murakami et al., 1972).
Chemical Reactions and Properties
Mercaptosuccinic acid undergoes various chemical reactions, including its role in the formation of monolayers on metal surfaces, which is essential for the development of biosensors and nanotechnological applications. Studies have shown that mercaptosuccinic acid can form self-assembled monolayers on silver and gold, demonstrating its potential in surface chemistry and sensor development (Królikowska & Bukowska, 2007).
Physical Properties Analysis
The physical properties of (S)-2-Mercaptosuccinic acid, such as solubility in various solvents, are important for its application in chemical synthesis and material science. Research into its solubility and interactions with different solvents aids in the optimization of its use in various chemical processes (Kai et al., 2014).
Chemical Properties Analysis
The chemical properties of (S)-2-Mercaptosuccinic acid, including its reactivity and stability, are pivotal for its application across various fields. For instance, its role in the preparation of gold nanoparticles highlights its reducing and capping abilities, which are crucial for nanoparticle synthesis and stabilization (Vasilev et al., 2008).
科学研究应用
1. 水中比色识别和检测
(S)-2-巯基琥珀酸功能化的金纳米粒子已被开发为比色探针。该探针对 Ca(2+), Sr(2+) 和 Ba(2+) 离子表现出选择性,这在检测水中的钙离子水平方面特别有用 (Zhang 等人,2011 年)。
2. 纳米技术和生物医学应用中的多功能性
(S)-2-巯基琥珀酸 (MS) 在纳米技术中发挥着重要作用,特别是在涉及金或银的量子点和自组装单层的合成中。其生物和化学性质也使其适用于医学和制药应用,包括生物成像和作为纳米载体。与银和金纳米粒子结合时,MS 表现出抗菌活性 (Brandt 等人,2015 年)。
3. 癌症研究中的糖肽分析
已经合成了一种巯基琥珀酸官能化的亲水性磁性金属有机框架纳米复合材料,用于糖肽分析。这种方法在乳腺癌研究中特别有效,促进了许多糖肽和糖蛋白的鉴定 (Hu 等人,2019 年)。
4. 电化学应用
(S)-2-巯基琥珀酸已被用于合成用于超级电容器电极的气凝胶,并用作电化学反应中的催化剂。这些应用利用了其独特的化学性质,例如引发溶胶-凝胶转变的能力 (Gao 等人,2018 年)。
5. 环境应用
(S)-2-巯基琥珀酸封端的金纳米粒子在环境应用中显示出潜力,例如检测水样中的 Fe(III) 离子。这种方法允许进行低水平检测,这对于监测和确保水质至关重要 (Komova 等人,2021 年)。
6. 聚合和材料科学
(S)-2-巯基琥珀酸已被用于丙烯酰胺的聚合,从而产生具有独特性质的水溶性聚合物。这展示了其在创造具有特定功能的新材料方面的潜力 (Özeroğlu & Sezgin, 2007)。
7. 吸附和去除污染物
研究表明,(S)-2-巯基琥珀酸改性的材料可以有效吸附和去除水生系统中的栀子黄等污染物。这对于环境清理和污染控制至关重要 (Bao 等人,2016 年)。
属性
IUPAC Name |
(2S)-2-sulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRXVEJTAYWCQJ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-Mercaptosuccinic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-7-[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B1227730.png)
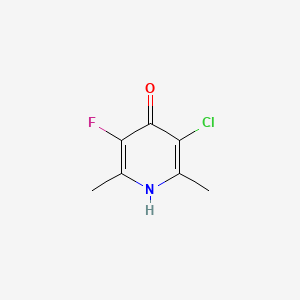
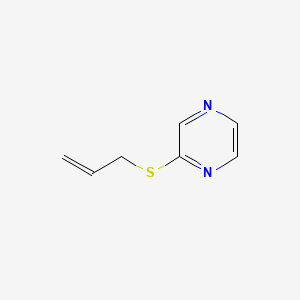
![But-2-enedioic acid;(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate](/img/structure/B1227735.png)
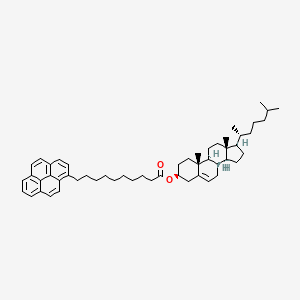
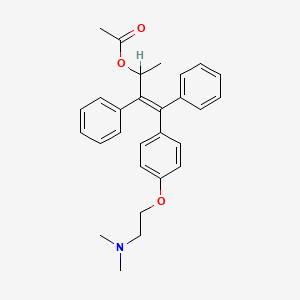
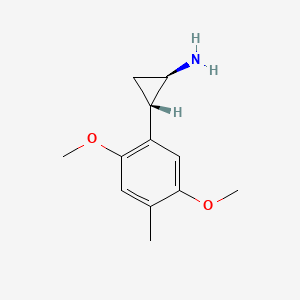
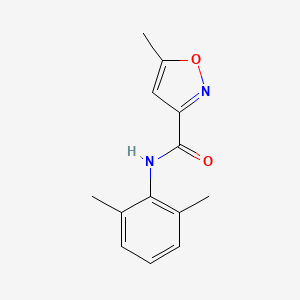
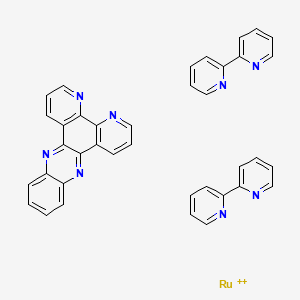
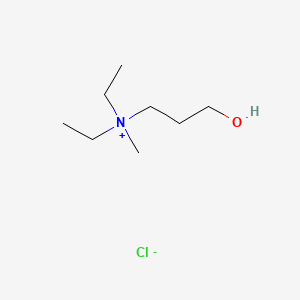
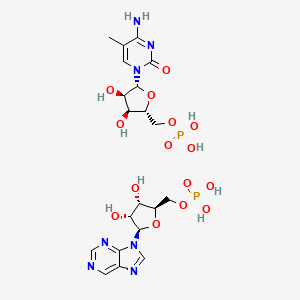
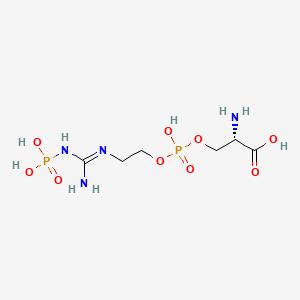
![(1R,2R,4S,5R,6R,9R,12R,17R)-12-Ethenyl-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadec-10-ene-7,14-dione](/img/structure/B1227748.png)
